(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride: is a chemical compound that features a bromine atom and a pyrrolidine ring attached to a pyridine core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine derivatives and pyrrolidine derivatives.
Reaction Steps:
Conditions: The reactions are often carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride: undergoes various types of reactions:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The pyridine ring can undergo reduction reactions to form pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Bromine oxides and other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in inflammation, pain, or other biological processes.
Comparison with Similar Compounds
5-bromo-2-(pyrrolidin-1-yl)pyridine
3-(1-methyl-2-pyrrolidinyl)pyridine
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate
Uniqueness: The presence of the bromine atom and the specific stereochemistry of the pyrrolidine ring contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWKVIGNLVWUBT-WWPIYYJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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